molecular formula C18H31NO B11755152 Crucigasterin 277

Crucigasterin 277

Cat. No.: B11755152
M. Wt: 277.4 g/mol
InChI Key: PEVJDMWZXLRJSP-LFPPQAFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Crucigasterin 277 undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN).

Major Products: The major products formed from these reactions include various derivatives of this compound, which retain the core amino alcohol structure while introducing new functional groups .

Properties

Molecular Formula

C18H31NO

Molecular Weight

277.4 g/mol

IUPAC Name

(2S,3R,5E,9Z,12Z,15Z)-2-aminooctadeca-5,9,12,15-tetraen-3-ol

InChI

InChI=1S/C18H31NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h4-5,7-8,10-11,14-15,17-18,20H,3,6,9,12-13,16,19H2,1-2H3/b5-4-,8-7-,11-10-,15-14+/t17-,18+/m0/s1

InChI Key

PEVJDMWZXLRJSP-LFPPQAFFSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CC/C=C/C[C@H]([C@H](C)N)O

Canonical SMILES

CCC=CCC=CCC=CCCC=CCC(C(C)N)O

Origin of Product

United States

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